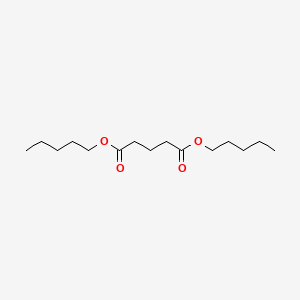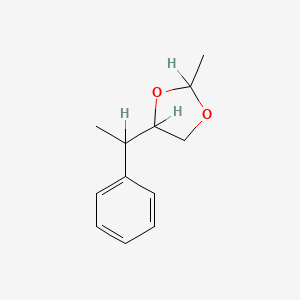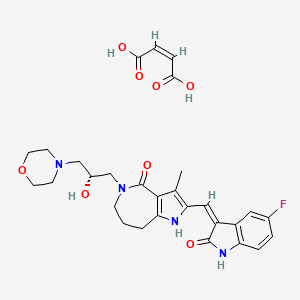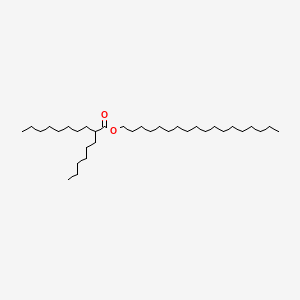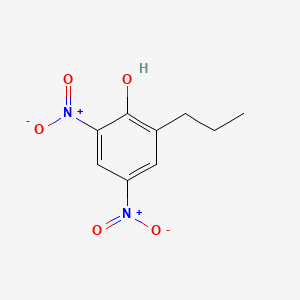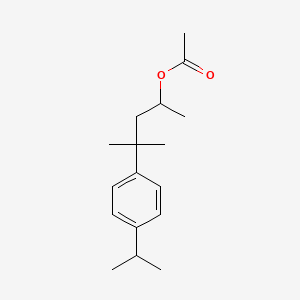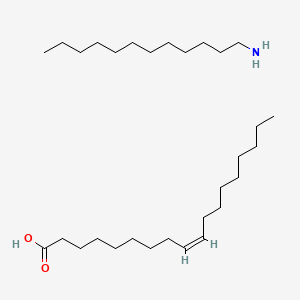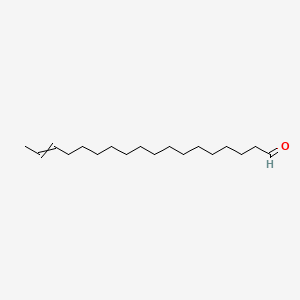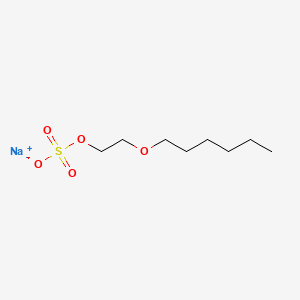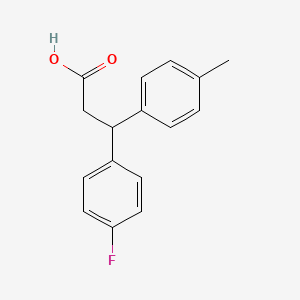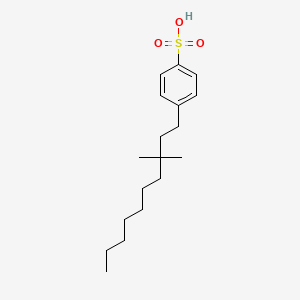
p-(3,3-Dimethyldecyl)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(3,3-Dimethyldecyl)benzenesulfonic acid: is an organic compound with the molecular formula C18H30O3S . It is a member of the benzenesulfonic acid family, characterized by a benzene ring substituted with a sulfonic acid group and a 3,3-dimethyldecyl chain. This compound is known for its surfactant properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(3,3-Dimethyldecyl)benzenesulfonic acid typically involves the sulfonation of benzene derivatives. The process begins with the alkylation of benzene using 3,3-dimethyldecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting alkylbenzene is then sulfonated using concentrated sulfuric acid or oleum to introduce the sulfonic acid group .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where benzene and 3,3-dimethyldecyl chloride are mixed with a catalyst. The reaction mixture is then treated with sulfuric acid under controlled temperature and pressure conditions to ensure complete sulfonation. The product is purified through distillation and crystallization processes to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: p-(3,3-Dimethyldecyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonates and sulfinates.
Substitution: Sulfonamides and sulfonate esters.
Scientific Research Applications
Chemistry: p-(3,3-Dimethyldecyl)benzenesulfonic acid is used as a surfactant in various chemical reactions to enhance solubility and reaction rates. It is also employed as a catalyst in organic synthesis .
Biology: In biological research, this compound is used to study the effects of surfactants on cell membranes and protein interactions. It is also utilized in the formulation of detergents and cleaning agents .
Industry: this compound is widely used in the production of detergents, emulsifiers, and dispersants. It is also employed in the formulation of lubricants and anti-corrosion agents .
Mechanism of Action
The mechanism of action of p-(3,3-Dimethyldecyl)benzenesulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with hydrophobic and hydrophilic molecules. This property enables it to solubilize and disperse various substances, making it effective in cleaning and emulsification processes .
Comparison with Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the hydrophobic alkyl chain.
p-Toluenesulfonic acid: Contains a methyl group instead of the 3,3-dimethyldecyl chain, used as a catalyst and in organic synthesis.
p-Dodecylbenzenesulfonic acid: Similar structure with a longer alkyl chain, used in detergents and surfactants.
Uniqueness: p-(3,3-Dimethyldecyl)benzenesulfonic acid is unique due to its specific alkyl chain length and branching, which provide distinct surfactant properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .
Properties
CAS No. |
24271-18-9 |
|---|---|
Molecular Formula |
C18H30O3S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-(3,3-dimethyldecyl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S/c1-4-5-6-7-8-14-18(2,3)15-13-16-9-11-17(12-10-16)22(19,20)21/h9-12H,4-8,13-15H2,1-3H3,(H,19,20,21) |
InChI Key |
MTRVEHNLNAYRTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)(C)CCC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


